molecular formula C21H17BrN2 B2826190 2-(3-bromophenyl)-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole CAS No. 537701-49-8

2-(3-bromophenyl)-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole

Cat. No.: B2826190
CAS No.: 537701-49-8
M. Wt: 377.285
InChI Key: HVPPXONMRYXGPL-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole is a benzodiazole derivative featuring a brominated phenyl group at the 2-position and a 3-methylbenzyl substituent at the 1-position. The benzodiazole core consists of a fused benzene and diazole ring system, which is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π stacking interactions. The 3-methylbenzyl substituent contributes to lipophilicity, influencing membrane permeability and metabolic stability.

Properties

IUPAC Name

2-(3-bromophenyl)-1-[(3-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2/c1-15-6-4-7-16(12-15)14-24-20-11-3-2-10-19(20)23-21(24)17-8-5-9-18(22)13-17/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPPXONMRYXGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. The reaction is often carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The bromophenyl and methylphenylmethyl groups are introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis, starting from readily available raw materials. The process usually includes:

    Nitration: of benzene to form nitrobenzene.

    Reduction: of nitrobenzene to aniline.

    Bromination: of aniline to introduce the bromophenyl group.

    Condensation: with o-phenylenediamine to form the benzimidazole core.

    Substitution: reactions to introduce the methylphenylmethyl group.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Phenyl-substituted benzimidazole.

    Substitution: Various substituted benzimidazoles depending on the nucleophile used.

Scientific Research Applications

2-(3-bromophenyl)-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The bromophenyl and methylphenylmethyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents at 1-Position Substituents at 2-Position Molecular Weight Notable Properties/Activities Evidence ID
This compound (Target) 3-Methylbenzyl 3-Bromophenyl ~351.2 g/mol High lipophilicity; potential kinase inhibition inferred from analogs N/A
2-[(4-Methoxyphenoxy)methyl]-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole 3-Methylbenzyl 4-Methoxyphenoxymethyl 358.4 g/mol Screening compound; optimized for solubility
2-(2-Chlorophenoxymethyl)-1H-1,3-benzodiazole H 2-Chlorophenoxymethyl 274.7 g/mol Potential C–H bond functionalization applications
2-{5-Bromo-2-[(3-chlorobenzyl)oxy]phenyl}-1H-benzimidazole H 5-Bromo-2-(3-chlorobenzyloxy)phenyl 443.7 g/mol Anti-cancer activity (inferred from halogenated analogs)
2-[2-(Trifluoromethyl)phenyl]-1H-1,3-benzodiazole H 2-Trifluoromethylphenyl 262.2 g/mol Enhanced metabolic stability due to CF₃ group

Key Observations:

Substituent Diversity at 2-Position: The 3-bromophenyl group in the target compound contrasts with 4-methoxyphenoxymethyl in and 2-chlorophenoxymethyl in . Bromine’s larger atomic radius and electronegativity may enhance van der Waals interactions in hydrophobic binding pockets compared to smaller halogens (Cl) or electron-donating groups (OCH₃).

1-Position Modifications :

  • The 3-methylbenzyl group in the target compound and increases steric bulk compared to unsubstituted analogs (e.g., ). This substitution likely improves selectivity by reducing off-target interactions.

Biological Activity Trends :

  • Halogenated benzodiazoles (e.g., bromine in , chlorine in ) are frequently associated with anti-cancer and antimicrobial activities. For instance, compound IVd in (containing a bromophenyl-triazole moiety) showed IC₅₀ values of 3.20–5.29 μM against cancer cell lines, suggesting that bromine enhances cytotoxicity.

Physicochemical and Pharmacokinetic Comparisons

Table 2: Calculated Properties Using Lipinski’s Rule of Five

Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Rotatable Bonds
Target Compound 351.2 ~4.2 1 3 4
2-[(4-Methoxyphenoxy)methyl]-1-... 358.4 ~3.8 1 5 6
2-(2-Chlorophenoxymethyl)-... 274.7 ~3.1 1 4 3
  • Lipophilicity : The target compound’s higher logP (~4.2) compared to (~3.8) and (~3.1) suggests greater membrane permeability but may pose challenges for aqueous solubility.

Biological Activity

The compound 2-(3-bromophenyl)-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole is a member of the benzodiazole family, which has garnered attention for its diverse biological activities. Benzodiazoles are known for their pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H15BrN2\text{C}_{16}\text{H}_{15}\text{BrN}_2

This structure features a bromophenyl and a methylphenyl substituent on the benzodiazole core, which may influence its interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds within the benzodiazole class exhibit a range of biological activities. The following sections detail specific findings related to the compound .

Anticancer Activity

Several studies have explored the anticancer properties of benzodiazoles. For instance, a recent study demonstrated that derivatives of benzodiazole exhibit significant cytotoxic effects against various cancer cell lines. The compound's mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
HeLa5.2
MCF-74.8
A5496.1

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that this compound possesses promising anticancer activity.

Antimicrobial Activity

Benzodiazoles have also been studied for their antimicrobial properties. In vitro assays have shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25

These findings highlight the potential use of this compound as an antimicrobial agent.

Neuropharmacological Effects

Benzodiazoles are also noted for their neuropharmacological effects, particularly in models of epilepsy and anxiety. Preliminary studies indicate that compounds similar to this compound may exhibit anticonvulsant properties.

Case Study: Anticonvulsant Activity
In a picrotoxin-induced seizure model, derivatives were shown to significantly reduce seizure frequency compared to controls. This suggests a possible mechanism involving GABAergic modulation.

The biological activity of benzodiazoles is often attributed to their ability to interact with specific receptors or enzymes in biological systems:

  • GABA Receptors : Many benzodiazoles enhance the effect of GABA at GABA_A receptors, leading to increased neuronal inhibition.
  • Enzyme Inhibition : Some compounds inhibit key enzymes involved in cancer cell proliferation and survival pathways.

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